molecular formula C10H15N3O6 B044077 5-Hydroxymethylcytidine CAS No. 19235-17-7

5-Hydroxymethylcytidine

Cat. No. B044077
CAS RN: 19235-17-7
M. Wt: 273.24 g/mol
InChI Key: NFEXJLMYXXIWPI-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hm5C involves an eight-step route to produce 5-hydroxymethylcytidine phosphoramidite, enabling the solid-phase synthesis of modified RNA oligonucleotides. This process is crucial for in vitro studies to understand the mechanistic details of hm5C function in RNA (Riml et al., 2017). Additionally, innovative approaches have improved the practical synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite and triphosphate, facilitating the incorporation of this modification into DNA for epigenetic studies (Yang et al., 2022).

Molecular Structure Analysis

Incorporation of hm5C into RNA oligonucleotides has shown to affect RNA duplex stability and structure formation, as evidenced in studies involving the sarcin-ricin loop (SRL) motif. Thermal denaturation experiments indicate that hm5C increases RNA duplex stability, highlighting the impact of this modification on RNA's secondary structure (Riml et al., 2017).

Chemical Reactions and Properties

hm5C is an intermediate in the oxidation pathway of 5-methylcytidine in RNA, leading to the discovery of additional oxidative metabolites such as 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm). This pathway reflects the dynamic nature of RNA modifications and their potential regulatory roles (Huber et al., 2017).

Physical Properties Analysis

The modification of RNA with hm5C alters its physical properties, such as duplex stability. The changes in hydration pattern and slight opening of the hm5rC-G pair in modified RNA structures provide insight into how hm5C can influence RNA stability and function (Riml et al., 2017).

Chemical Properties Analysis

hm5C's role in RNA is part of a complex network of nucleic acid modifications that regulate gene expression and epigenetic mechanisms. Its synthesis and incorporation into RNA and DNA oligonucleotides for studies highlight its significance in understanding the biochemical pathways and regulatory mechanisms at the molecular level (Yang et al., 2022).

Scientific Research Applications

  • Modified RNA Oligonucleotides Synthesis : 5-Hydroxymethylcytosine (hm5rC) phosphoramidite synthesis facilitates the creation of modified RNA oligonucleotides. These modified oligonucleotides demonstrate increased stability in RNA duplexes and are useful for in vitro studies (Riml et al., 2017).

  • Insights into RNA Function : Efficient solid-phase synthesis methods for RNA oligonucleotides containing 5-hydroxymethylcytosine have been developed. This advancement aids in understanding the function of RNA containing this modification in regulatory processes and metabolism (Riml & Micura, 2017).

  • Role in RNA and Gene Regulation : 5-Hydroxymethylcytidine (hm5C) is involved in RNA biology, potentially playing critical regulatory roles in gene transcription and protein translation (Huber et al., 2015).

  • Base-Resolution Sequencing Method : A novel sequencing method for 5-hydroxymethylcytidine in RNA has been developed, allowing for the exploration of its distribution and biological function in cellular development and differentiation (Koyama et al., 2021).

  • Cancer Biomarker Potential : Urinary hydroxylmethylation modifications of 5-hydroxymethylcytidine indicate significant increases in cancer patients, suggesting its potential as a non-invasive cancer indicator (Zhang et al., 2019).

  • Neurological Disorders : The presence of 5-Hydroxymethylcytosine (5hmC) in Purkinje neurons and the brain hints at a possible role in neuronal chromatin and neurological disorders (Kriaucionis & Heintz, 2009).

  • Detection in Genomic DNA : A PBAQA-PGMA fluorescent probe effectively detects 5-hydroxymethylcytosine in genomic DNA, offering a straightforward method for cancer marker detection (Chen et al., 2017).

Safety And Hazards

There is limited information available on the safety and hazards of 5-Hydroxymethylcytidine. It is recommended to handle it with care and use it only for scientific research and development .

Future Directions

The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEXJLMYXXIWPI-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347383
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylcytidine

CAS RN

19235-17-7
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethylcytidine
Reactant of Route 2
5-Hydroxymethylcytidine
Reactant of Route 3
5-Hydroxymethylcytidine
Reactant of Route 4
5-Hydroxymethylcytidine
Reactant of Route 5
5-Hydroxymethylcytidine
Reactant of Route 6
5-Hydroxymethylcytidine

Citations

For This Compound
623
Citations
F Yuan, Y Bi, P Siejka-Zielinska, YL Zhou… - Chemical …, 2019 - pubs.rsc.org
… 5-Methylcytidine (m 5 C) and 5-hydroxymethylcytidine (hm 5 C) are two of the major RNA modifications in eukaryotic cells, however, our understanding of them is still in its infancy. M 5 …
Number of citations: 36 pubs.rsc.org
SM Huber, P van Delft, A Tanpure… - Journal of the …, 2017 - ACS Publications
5-Hydroxymethylcytidine (hm 5 C) was recently identified as a direct metabolite of m 5 C in RNA. We investigated the stability of hm 5 C in human cells using bio-isotopologues and LC-…
Number of citations: 29 pubs.acs.org
C Guo, C Xie, Q Chen, X Cao, M Guo, S Zheng… - Analytica chimica …, 2018 - Elsevier
… Recently, it has been found that Tet enzymes can also oxidize 5-mrC to 5-hydroxymethylcytidine (5-hmrC) in RNA [19]. 5-hmrC mainly exists in mRNA and is hardly detected in other …
Number of citations: 40 www.sciencedirect.com
L Li, Z Xu, X Xu, J Wu, Y Zhang, X He… - …, 2008 - Wiley Online Library
Mildiomycin (MIL) is a peptidyl nucleoside antibiotic with strong activity against powdery mildew disease of plants. We have cloned the MIL biosynthetic gene cluster in Streptoverticillum …
AA Tanpure, S Balasubramanian - ChemBioChem, 2017 - Wiley Online Library
… (hm 5 Cm), 5-hydroxymethylcytidine (hm 5 C) and 5-… oxidatively metabolised to produce 5-hydroxymethylcytidine (hm 5 C… of 2′-O-methyl-5-hydroxymethylcytidine (hm 5 Cm), a second …
SM Huber, P van Delft, L Mendil, M Bachman… - …, 2015 - Wiley Online Library
… an in vivo isotope-tracing methodology to demonstrate that the ribonucleoside 5-methylcytidine (m 5 C) is subject to oxidative processing in mammals, forming 5-hydroxymethylcytidine (…
C Riml, R Micura - Synthesis, 2016 - thieme-connect.com
We report on the syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis. Deprotection of …
Number of citations: 9 www.thieme-connect.com
YF Zhang, CB Qi, BF Yuan, YQ Feng - Analytica Chimica Acta, 2019 - Elsevier
… formation of 5-hydroxymethylcytidine (hm 5 rC) from m 5 rC in RNA [13,14]. More recently, a second oxidative metabolite of m 5 rC in RNA, 2′-O-methyl-5-hydroxymethylcytidine (hm 5 …
Number of citations: 21 www.sciencedirect.com
C Riml, A Lusser, E Ennifar… - The Journal of Organic …, 2017 - ACS Publications
… In this work, we present an eight-step route to 5-hydroxymethylcytidine (hm 5 rC) phosphoramidite for solid-phase synthesis of modified RNA oligonucleotides. Furthermore, we …
Number of citations: 10 pubs.acs.org
L Fu, CR Guerrero, N Zhong, NJ Amato… - Journal of the …, 2014 - ACS Publications
… We found that Tet enzymes also possess the activity of catalyzing the formation of 5-hydroxymethylcytidine (5-hmrC) in RNA in vitro. In addition, the catalytic domains of all three Tet …
Number of citations: 314 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.